1H-Imidazole-1-acetic acid, 4-(4-(acetylamino)phenyl)-((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide
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Overview
Description
1H-Imidazole-1-acetic acid, 4-(4-(acetylamino)phenyl)-((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes an imidazole ring, an acetic acid moiety, and a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-1-acetic acid, 4-(4-(acetylamino)phenyl)-((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide typically involves multiple steps. The initial step often includes the formation of the imidazole ring, followed by the introduction of the acetic acid group. The acetylamino and bis(2-chloroethyl)amino groups are then added through a series of substitution reactions. The final step involves the formation of the hydrazide linkage, which is achieved through a condensation reaction between the hydrazine derivative and the aldehyde or ketone precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-1-acetic acid, 4-(4-(acetylamino)phenyl)-((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
Scientific Research Applications
1H-Imidazole-1-acetic acid, 4-(4-(acetylamino)phenyl)-((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-acetic acid, 4-(4-(acetylamino)phenyl)-((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The bis(2-chloroethyl)amino group is known to form covalent bonds with DNA, leading to the inhibition of DNA replication and cell division, which is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-1-acetic acid: A simpler derivative with similar structural features.
4-(4-(Acetylamino)phenyl)hydrazide: Shares the acetylamino and hydrazide groups.
Bis(2-chloroethyl)amine: Contains the bis(2-chloroethyl)amino group.
Uniqueness
1H-Imidazole-1-acetic acid, 4-(4-(acetylamino)phenyl)-((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
93637-62-8 |
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Molecular Formula |
C24H28Cl2N6O2 |
Molecular Weight |
503.4 g/mol |
IUPAC Name |
N-[(E)-[4-(4-acetamidophenyl)-4-[bis(2-chloroethyl)amino]cyclohexa-1,5-dien-1-yl]methylideneamino]-2-imidazol-1-ylacetamide |
InChI |
InChI=1S/C24H28Cl2N6O2/c1-19(33)29-22-4-2-21(3-5-22)24(32(13-10-25)14-11-26)8-6-20(7-9-24)16-28-30-23(34)17-31-15-12-27-18-31/h2-8,12,15-16,18H,9-11,13-14,17H2,1H3,(H,29,33)(H,30,34)/b28-16+ |
InChI Key |
QXMQXQWNXRGWKF-LQKURTRISA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C2(CC=C(C=C2)/C=N/NC(=O)CN3C=CN=C3)N(CCCl)CCCl |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2(CC=C(C=C2)C=NNC(=O)CN3C=CN=C3)N(CCCl)CCCl |
Origin of Product |
United States |
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